(2Z)-2-[(3,4-dimethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(3,4-dimethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,4-dimethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.
Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.
Final Coupling: The final step involves coupling the chromene core with the thiazole derivative and the imino group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3,4-dimethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups.
Substitution: The methoxy group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,4-dimethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(3,4-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide: Lacks the thiazole ring, which may affect its biological activity.
(2Z)-2-[(3,4-dimethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which may influence its solubility and reactivity.
Uniqueness
The presence of the thiazole ring and the specific arrangement of functional groups in (2Z)-2-[(3,4-dimethylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide contribute to its unique chemical properties and potential applications. These structural features may enhance its biological activity and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H19N3O3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)imino-8-methoxy-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C22H19N3O3S/c1-13-7-8-16(11-14(13)2)24-21-17(20(26)25-22-23-9-10-29-22)12-15-5-4-6-18(27-3)19(15)28-21/h4-12H,1-3H3,(H,23,25,26) |
InChI Key |
ABXWNTYRIVWKND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=NC=CS4)C |
Origin of Product |
United States |
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